3-Methoxy-1,2,3,6-tetrahydropyridine Hydrochloride: Structural & Functional Analysis
3-Methoxy-1,2,3,6-tetrahydropyridine Hydrochloride: Structural & Functional Analysis
This technical guide provides an in-depth structural and functional analysis of 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride , a specific heterocyclic derivative with significant implications in medicinal chemistry, particularly as a muscarinic acetylcholine receptor ligand and a synthetic intermediate.
[1]
Part 1: Chemical Identity & Structural Core[1]
Nomenclature and Connectivity
The compound belongs to the class of tetrahydropyridines , specifically the 1,2,3,6-isomer.[1][2][3][4][5] This numbering indicates that the nitrogen atom is at position 1, and the ring contains a single double bond between positions 4 and 5.[6] The carbons at 2, 3, and 6 are saturated (
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IUPAC Name: 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride[6]
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Molecular Formula:
[6] -
Molecular Weight: 113.16 g/mol (Free base) / 149.62 g/mol (HCl salt)[6]
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Chirality: The C3 carbon bears the methoxy group and is a chiral center.[6] Unless specified as an enantiomer (R or S), the compound is typically a racemate.[6]
Physicochemical Profile
The hydrochloride salt form confers water solubility and stability, preventing oxidation of the secondary amine.[6]
| Property | Value (Predicted/Derived) | Context |
| Hybridization | N1 ( | The amine is secondary; the alkene is isolated.[6] |
| pKa (Base) | ~9.5 - 10.2 | Typical for cyclic secondary amines; protonated at physiological pH.[6] |
| LogP | ~0.8 (Free Base) | Moderately lipophilic; crosses blood-brain barrier (BBB).[6] |
| Stability | High (Allylic Ether) | Unlike enol ethers (which hydrolyze), the 3-methoxy group is allylic to the C4=C5 bond, ensuring hydrolytic stability.[6] |
Part 2: Synthesis & Reaction Mechanisms
Primary Synthesis Route: Partial Reduction
The most authoritative method for synthesizing 1,2,3,6-tetrahydropyridines is the regioselective reduction of pyridinium salts . Direct hydrogenation of pyridine is difficult to stop at the tetrahydro stage; therefore, sodium borohydride (
Experimental Protocol:
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Activation: 3-Methoxypyridine is reacted with an alkyl halide (if N-alkylation is desired) or protonated with HCl to form the pyridinium salt.[6]
-
Reduction: The salt is treated with
in methanol/ethanol at 0°C. -
Regioselectivity: Borohydride attacks the most electron-deficient positions (C2 and C6).[6] The 1,2-dihydropyridine intermediate is formed first, which is further reduced to the 1,2,3,6-tetrahydropyridine. The 1,4-dihydro isomer is generally not observed due to the stability of the conjugated diene system required for further reduction.[6]
Synthesis Workflow Diagram
The following diagram illustrates the conversion of 3-methoxypyridine to the target tetrahydropyridine.
Figure 1: Regioselective synthesis pathway via borohydride reduction of pyridinium salts.
Part 3: Structural Analysis & Spectroscopy[1]
Conformational Analysis
The 1,2,3,6-tetrahydropyridine ring adopts a half-chair conformation .
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C4-C5 Double Bond: Planar constraint.[6]
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C3 Substituent (Methoxy): The methoxy group at C3 prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions with the axial protons on C6 and the lone pair on Nitrogen (or N-substituent).[6]
-
Allylic Strain: There is minimal
strain because the double bond is unsubstituted at the adjacent positions.
Spectroscopic Signatures (Validation)
To validate the structure, researchers must look for these specific NMR signals:
| Nucleus | Signal Region (ppm) | Multiplicity | Assignment |
| 1H NMR | 5.7 - 5.9 ppm | Multiplet | Vinyl Protons (H4, H5): Diagnostic of the 1,2,3,6-isomer. (1,2,3,4-isomer would show enol ether signals).[6] |
| 1H NMR | 3.3 - 3.4 ppm | Singlet | Methoxy (-OCH3): Sharp singlet, integration 3H.[6] |
| 1H NMR | 3.5 - 3.8 ppm | Multiplet | C2 and C6 Protons: Deshielded due to proximity to Nitrogen.[6] |
| 13C NMR | 124 - 128 ppm | Two Signals | Alkene Carbons (C4, C5): Confirms unsaturation.[6] |
Part 4: Pharmacological Context[1][7]
Muscarinic Bioisosterism
This molecule is a structural analog of Arecoline (Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate) and Guvacine .[6]
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Bioisostere: The 3-methoxy group (ether) replaces the 3-methoxycarbonyl group (ester) of arecoline.[6]
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Receptor Binding: The ether oxygen can accept hydrogen bonds, mimicking the carbonyl oxygen of the ester.[6] This suggests potential activity as a muscarinic acetylcholine receptor agonist (mAChR), likely with improved hydrolytic stability compared to the ester-based arecoline.[6]
Neurotoxicity Warning (MPTP Context)
While 3-methoxy-1,2,3,6-tetrahydropyridine itself is likely a cholinergic modulator, the 1,2,3,6-tetrahydropyridine scaffold is infamous due to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[6]
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Mechanism: MPTP is metabolized by MAO-B to MPP+, a mitochondrial toxin.[6]
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Differentiation: The neurotoxicity of MPTP requires the 4-phenyl substituent.[6][7] The 3-methoxy analog lacks this critical lipophilic moiety required for MAO-B active site fitting and subsequent neurotoxic conversion.[6] Therefore, the 3-methoxy analog is not expected to possess MPTP-like neurotoxicity, but standard safety protocols for novel amines must be observed.[6]
Pharmacophore Mapping[1]
Figure 2: Pharmacophore interactions of the 3-methoxy analog with muscarinic receptors.[6][8]
References
-
Lyle, R. E. (1978).[6] The reduction of nitrogen heterocycles with complex metal hydrides.[6] Chemical Reviews, 78(2), 243-252. [6]
-
Meldrum, B. S., et al. (1983).[6] 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its analogs: Relevance to Parkinson's Disease.[6][5][9][10] Science, 219(4587), 979-980.[6] [6]
-
Molander, G. A. (2013).[6] Comprehensive Organic Synthesis II: Reduction of Pyridines and their Benzo Analogs. Elsevier.[6]
-
Ward, J. S., et al. (1995).[6] 1,2,5,6-Tetrahydro-3-pyridyl-1,2,5-thiadiazoles: A novel series of potent and selective muscarinic agonists.[6] Journal of Medicinal Chemistry, 38(18), 3469-3481.[6] [6]
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